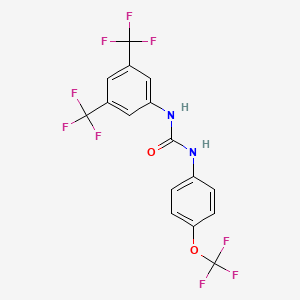![molecular formula C15H10BrNS B14807350 N-[(E)-(5-bromothiophen-2-yl)methylidene]naphthalen-1-amine](/img/structure/B14807350.png)
N-[(E)-(5-bromothiophen-2-yl)methylidene]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine is a chemical compound that features a naphthalene ring bonded to a thienyl group via a methylene bridge The presence of a bromine atom on the thienyl ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 1-naphthylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction, followed by purification through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide
- N’-[(5-bromo-2-thienyl)methylene]-4H-1,2,4-triazol-4-amine
- N’-[(5-bromo-2-thienyl)methylene]-2-(2-thienyl)acetohydrazide
Uniqueness
N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine is unique due to the presence of both a naphthalene ring and a brominated thienyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10BrNS |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C15H10BrNS/c16-15-9-8-12(18-15)10-17-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
MRIZNCIUXMDJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B14807274.png)
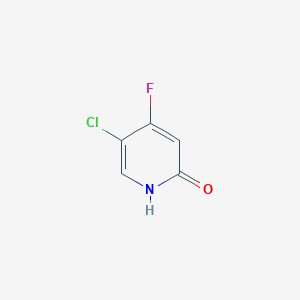
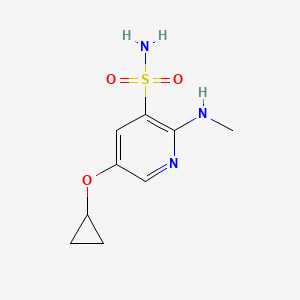
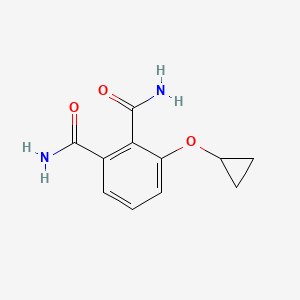
![3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14807303.png)
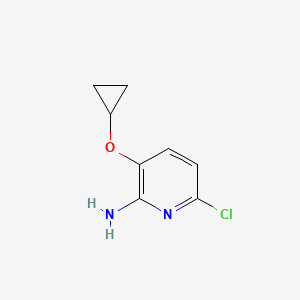
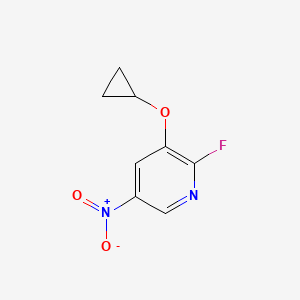
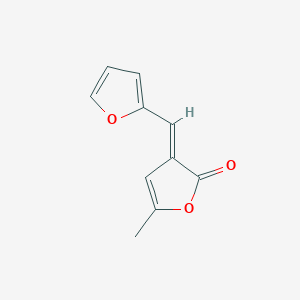
![3-chloro-N-[[3-(N-methoxy-C-methylcarbonimidoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14807329.png)
![4,5-Dimethyl-2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14807336.png)
![Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14807340.png)
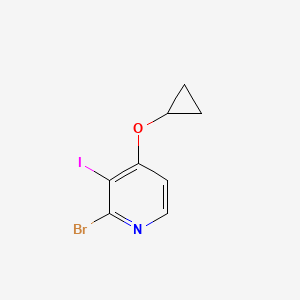
![N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}furan-2-carbohydrazide](/img/structure/B14807344.png)
